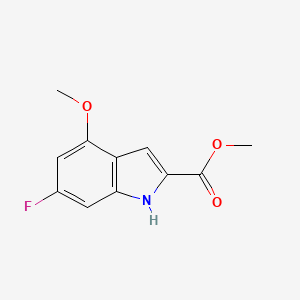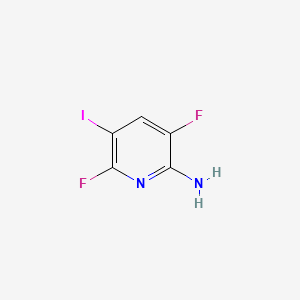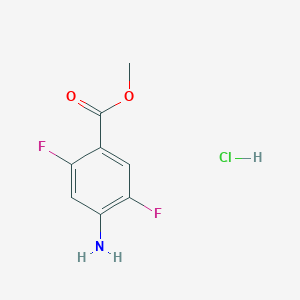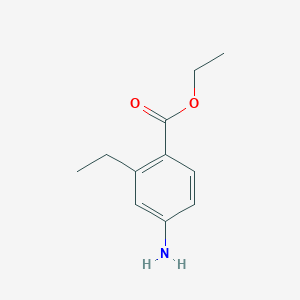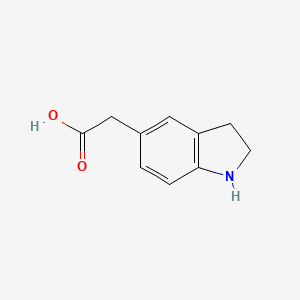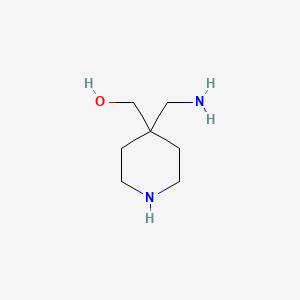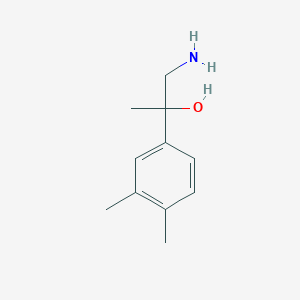
2-(Piperazin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-2-yl)propan-2-ol is a chemical compound that features a piperazine ring attached to a propanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both a piperazine ring and an alcohol group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-2-yl)propan-2-ol typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the alkylation of piperazine with 2-chloropropanol under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-(Piperazin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the alcohol group can participate in additional hydrogen bonding.
Comparison with Similar Compounds
2-(Piperazin-2-yl)propan-2-ol can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)propan-2-ol: This compound has a similar structure but with the piperazine ring attached at a different position.
1-(2-Hydroxyethyl)piperazine: This compound features a hydroxyethyl group instead of a propanol moiety.
N-(2-Hydroxypropyl)piperazine: Similar to this compound, but with a different substitution pattern on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-piperazin-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H16N2O/c1-7(2,10)6-5-8-3-4-9-6/h6,8-10H,3-5H2,1-2H3 |
InChI Key |
XGAXJTWDJSHRBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



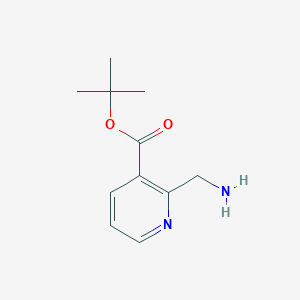
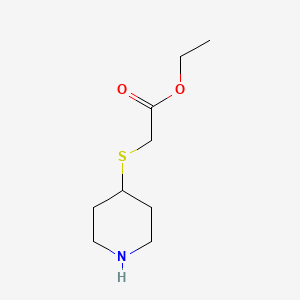
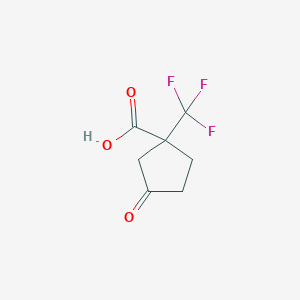
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
